molecular formula C17H18N2OS B2994194 N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide CAS No. 2094342-75-1

N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2994194
CAS No.: 2094342-75-1
M. Wt: 298.4
InChI Key: LCWOAMFXIGSCTO-UHFFFAOYSA-N
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Description

N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminobenzothiazole with phenylacetaldehyde under acidic conditions, followed by the addition of acryloyl chloride to form the final product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of a benzothiazole ring with a phenyl group and a propenamide moiety. This unique structure contributes to its distinct chemical reactivity and diverse biological activities .

Properties

IUPAC Name

N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-16(20)18-11-17-19-14-9-8-13(10-15(14)21-17)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWOAMFXIGSCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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